molecular formula C12H22O11 B1458770 3-O-beta-D-Galactopyranosyl-D-glucopyranose CAS No. 28447-38-3

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Cat. No. B1458770
CAS RN: 28447-38-3
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-SFOYIGFHSA-N
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Description

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .


Molecular Structure Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .


Physical And Chemical Properties Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .

Scientific Research Applications

Application in Biotechnology

  • Field : Biotechnology
  • Summary : β-D-Galactosidases have been identified and extracted from yeasts, fungi, bacteria, and plants. They have both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity which produce high value-added oligosaccharides .
  • Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
  • Results : It may be beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .

Application in NMR Spectroscopy

  • Field : NMR Spectroscopy
  • Summary : Methyl 3-O-β-D-galactopyranosyl-β-D-galactopyranoside is a model compound for the study of galactopyranans by NMR spectroscopy .
  • Methods : The compound is used for specificity studies of antigalactopyranan monoclonal antibodies .
  • Results : The results of these studies are not specified in the source .

Application in Cell Culture

  • Field : Cell Culture
  • Summary : D-lactose, or Gal-beta-1,4-Glc4-O-beta-D-Galactopyranosyl-D-glucopyranose, is a disaccharide used as a nutrient in cell culture applications .
  • Methods : The compound is added to the cell culture as a nutrient .
  • Results : The results of these applications are not specified in the source .

Application in Cosmetics

  • Field : Cosmetics
  • Summary : D-Glycopyranosyl glycerols are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .
  • Methods : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .
  • Results : Among them, the 3-O-(β-D-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .

Application in Contact Lens Cleaning

  • Field : Optometry
  • Summary : Recently, psychrophile enzymes are also used in cleaning the contact lens .
  • Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
  • Results : The results of these applications are not specified in the source .

Application in Food Preservation

  • Field : Food Science
  • Summary : β-D-Galactosidases may be beneficial in a wide variety of activities such as pasteurization of food .
  • Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
  • Results : The results of these applications are not specified in the source .

Application in Foodstuffs and Healthcare Products

  • Field : Food Science and Healthcare
  • Summary : After removal of the lipidic part, they have already demonstrated efficient applications in foodstuffs, cosmetic and healthcare products .
  • Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
  • Results : The results of these applications are not specified in the source .

Application in Antitumor Medicines

  • Field : Medicine
  • Summary : They have already demonstrated efficient applications in antitumor medicines .
  • Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
  • Results : The results of these applications are not specified in the source .

Application in Inhibition of Epstein-Barr Virus Activation and Skin Cancer Promotion

  • Field : Virology and Dermatology
  • Summary : They have already demonstrated efficient applications in the inhibition of Epstein-Barr virus activation and skin cancer promotion .
  • Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
  • Results : The results of these applications are not specified in the source .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-SFOYIGFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Citations

For This Compound
2
Citations
JC JACQUINET, P SINAY - 1979 - pascal-francis.inist.fr
SYNTHESIS OF BLOOD-GROUP SUBSTANCES. VIII: A SYNTHESIS OF THE BRANCHED TRISACCHARIDE 2-ACETAMIDO-2-DEOXY-4-O-(ALPHA -L-FUCOPYRANOSYL)-3-O-(…
Number of citations: 0 pascal-francis.inist.fr
RL THOMAS, SA ABBAS… - …, 1988 - … SCIENCE BV PO BOX 211, 1000 …
Number of citations: 0

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